molecular formula C18H14N4O B12377537 Faah-IN-8

Faah-IN-8

Cat. No.: B12377537
M. Wt: 302.3 g/mol
InChI Key: HPYRWHMUXLAOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Faah-IN-8 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Faah-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

Faah-IN-8 exerts its effects by inhibiting the activity of FAAH, an enzyme responsible for the degradation of endocannabinoids. By binding to the active site of FAAH, this compound prevents the hydrolysis of endocannabinoids, leading to increased levels of these signaling molecules. This results in enhanced activation of cannabinoid receptors, which modulate various physiological processes .

Comparison with Similar Compounds

Faah-IN-8 is compared with other FAAH inhibitors such as URB597, PF-750, and AM4303. While all these compounds inhibit FAAH, this compound is unique in its specific binding affinity and selectivity for FAAH. This makes it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .

List of Similar Compounds

  • URB597
  • PF-750
  • AM4303
  • AM4302 (dual FAAH/MAGL inhibitor)

This compound stands out due to its unique chemical structure and specific inhibitory properties, making it a significant compound in the field of endocannabinoid research .

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

3-(benzimidazol-2-ylideneamino)-1-prop-2-enylindol-2-ol

InChI

InChI=1S/C18H14N4O/c1-2-11-22-15-10-6-3-7-12(15)16(17(22)23)21-18-19-13-8-4-5-9-14(13)20-18/h2-10,23H,1,11H2

InChI Key

HPYRWHMUXLAOBS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=C3N=C4C=CC=CC4=N3

Origin of Product

United States

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